Cas no 1823071-58-4 (Methyl 4-amino-4-(2-bromophenyl)butanoate)

Methyl 4-amino-4-(2-bromophenyl)butanoate 化学的及び物理的性質
名前と識別子
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- EN300-1933747
- 1823071-58-4
- methyl 4-amino-4-(2-bromophenyl)butanoate
- Methyl 4-amino-4-(2-bromophenyl)butanoate
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- インチ: 1S/C11H14BrNO2/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5,10H,6-7,13H2,1H3
- InChIKey: LFLGZUHRNYLIRP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=CC=1C(CCC(=O)OC)N
計算された属性
- せいみつぶんしりょう: 271.02079g/mol
- どういたいしつりょう: 271.02079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 52.3Ų
Methyl 4-amino-4-(2-bromophenyl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1933747-0.1g |
methyl 4-amino-4-(2-bromophenyl)butanoate |
1823071-58-4 | 0.1g |
$968.0 | 2023-09-17 | ||
Enamine | EN300-1933747-0.25g |
methyl 4-amino-4-(2-bromophenyl)butanoate |
1823071-58-4 | 0.25g |
$1012.0 | 2023-09-17 | ||
Enamine | EN300-1933747-10g |
methyl 4-amino-4-(2-bromophenyl)butanoate |
1823071-58-4 | 10g |
$4729.0 | 2023-09-17 | ||
Enamine | EN300-1933747-5g |
methyl 4-amino-4-(2-bromophenyl)butanoate |
1823071-58-4 | 5g |
$3189.0 | 2023-09-17 | ||
Enamine | EN300-1933747-0.5g |
methyl 4-amino-4-(2-bromophenyl)butanoate |
1823071-58-4 | 0.5g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1933747-1.0g |
methyl 4-amino-4-(2-bromophenyl)butanoate |
1823071-58-4 | 1g |
$1100.0 | 2023-05-27 | ||
Enamine | EN300-1933747-5.0g |
methyl 4-amino-4-(2-bromophenyl)butanoate |
1823071-58-4 | 5g |
$3189.0 | 2023-05-27 | ||
Enamine | EN300-1933747-10.0g |
methyl 4-amino-4-(2-bromophenyl)butanoate |
1823071-58-4 | 10g |
$4729.0 | 2023-05-27 | ||
Enamine | EN300-1933747-2.5g |
methyl 4-amino-4-(2-bromophenyl)butanoate |
1823071-58-4 | 2.5g |
$2155.0 | 2023-09-17 | ||
Enamine | EN300-1933747-0.05g |
methyl 4-amino-4-(2-bromophenyl)butanoate |
1823071-58-4 | 0.05g |
$924.0 | 2023-09-17 |
Methyl 4-amino-4-(2-bromophenyl)butanoate 関連文献
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
Methyl 4-amino-4-(2-bromophenyl)butanoateに関する追加情報
Research Briefing on Methyl 4-amino-4-(2-bromophenyl)butanoate (CAS: 1823071-58-4) in Chemical Biology and Pharmaceutical Applications
Methyl 4-amino-4-(2-bromophenyl)butanoate (CAS: 1823071-58-4) is a specialized chemical compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This ester derivative, featuring a brominated phenyl group and an amino functionality, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and inflammatory diseases. The compound's unique structural attributes make it a valuable scaffold for medicinal chemistry applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of Methyl 4-amino-4-(2-bromophenyl)butanoate as a precursor for the synthesis of gamma-aminobutyric acid (GABA) analogs. The study demonstrated that the bromophenyl moiety enhances the lipophilicity of the resulting compounds, thereby improving their blood-brain barrier permeability. This finding is particularly relevant for the development of central nervous system (CNS)-targeted drugs. The research team employed a combination of computational modeling and in vitro assays to validate the compound's efficacy in modulating GABA receptors, suggesting its potential as a lead compound for anxiolytic and anticonvulsant therapies.
Another notable application of Methyl 4-amino-4-(2-bromophenyl)butanoate was reported in a 2024 ACS Chemical Biology article, where it was utilized as a key intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The study focused on disrupting PPIs involved in inflammatory pathways, such as the NF-κB signaling cascade. The researchers synthesized a series of derivatives from the parent compound and evaluated their inhibitory activity using surface plasmon resonance (SPR) and cell-based assays. The results indicated that certain derivatives exhibited nanomolar affinity for their target proteins, underscoring the compound's utility in designing potent anti-inflammatory agents.
From a synthetic chemistry perspective, Methyl 4-amino-4-(2-bromophenyl)butanoate has also been employed in asymmetric catalysis and chiral auxiliary applications. A 2023 Organic Letters publication detailed its use in the enantioselective synthesis of β-amino acids, which are critical building blocks for peptidomimetics and other bioactive molecules. The study highlighted the compound's compatibility with various catalytic systems, including organocatalysts and transition metal complexes, further expanding its utility in pharmaceutical manufacturing.
In conclusion, Methyl 4-amino-4-(2-bromophenyl)butanoate (CAS: 1823071-58-4) represents a promising chemical entity with multifaceted applications in drug discovery and development. Its role as a synthetic intermediate, coupled with its bioactive potential, positions it as a valuable asset in the pursuit of novel therapeutics. Future research directions may include exploring its derivatives for targeted drug delivery systems and investigating its pharmacokinetic properties in preclinical models. The compound's versatility and efficacy underscore its importance in advancing chemical biology and pharmaceutical sciences.
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